1-(Thiophen-2-yl)butan-1-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNS and a molecular weight of 191.72 g/mol . It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a butan-1-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)butan-1-amine hydrochloride typically involves the reaction of thiophene with butan-1-amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity.
Chemical Reactions Analysis
1-(Thiophen-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thiophen-2-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Thiophen-2-yl)butan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Thiophen-2-yl)ethan-1-amine hydrochloride: This compound has a shorter carbon chain, which may affect its reactivity and biological activity.
1-(Thiophen-2-yl)propan-1-amine hydrochloride: With a three-carbon chain, this compound may have different physical and chemical properties compared to the butan-1-amine derivative.
Properties
IUPAC Name |
1-thiophen-2-ylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQWFOHMZFXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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